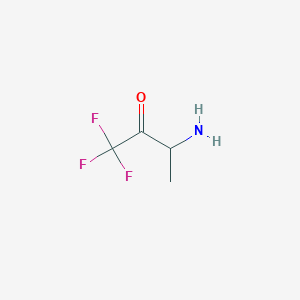

3-Amino-1,1,1-trifluorobutan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6F3NO |

|---|---|

Molecular Weight |

141.09 g/mol |

IUPAC Name |

3-amino-1,1,1-trifluorobutan-2-one |

InChI |

InChI=1S/C4H6F3NO/c1-2(8)3(9)4(5,6)7/h2H,8H2,1H3 |

InChI Key |

XDSRRWBHHSHTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(F)(F)F)N |

Origin of Product |

United States |

Significance of Fluorinated Organic Compounds in Contemporary Synthetic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.ch In medicinal chemistry, this has led to the development of numerous successful drugs, with approximately 25% of small-molecule drugs currently in clinical use containing fluorine. nih.gov This percentage is even higher among newly introduced drugs, suggesting a growing trend in the pharmaceutical market. nih.gov The benefits of fluorination are multifaceted. The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the carbon-fluorine bond (around 485 kJ/mol) contribute to increased metabolic stability, enhancing the half-life and efficacy of drug candidates. chimia.chnih.gov

Overview of Trifluoromethyl Ketones As Versatile Synthons and Bioisosteres

Trifluoromethyl ketones (TFMKs) are a prominent class of fluorinated compounds characterized by a trifluoromethyl group attached to a ketone. ontosight.ai This structural feature imparts unique reactivity and properties, making them highly valuable in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making TFMKs highly susceptible to nucleophilic attack. rsc.org This enhanced reactivity is harnessed in a variety of chemical transformations, including aldol (B89426) reactions, to construct complex molecules. rsc.org

TFMKs serve as versatile synthons, or building blocks, for the synthesis of a wide array of other fluorinated compounds. rsc.org They are key intermediates in the preparation of trifluoromethyl-containing heterocycles, carbocycles, chiral amines, and alcohols. rsc.org Numerous methods have been developed for their synthesis, including the oxidation of trifluoromethyl carbinols and the trifluoromethylation of carboxylic acids or aldehydes. researchgate.netorganic-chemistry.org

In medicinal chemistry, the trifluoromethyl ketone moiety is often employed as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the parent compound. TFMKs can act as mimics of the tetrahedral transition state of amide or ester hydrolysis, leading to potent and often reversible enzyme inhibition. beilstein-journals.org This has been successfully applied in the design of inhibitors for various enzymes, including human leukocyte elastase. acs.org The ability of the trifluoromethyl ketone group to act as a zinc-binding group, similar to hydroxamic acids, further expands its utility in drug design. researchgate.net

Structural and Electronic Characteristics of 3 Amino 1,1,1 Trifluorobutan 2 One in Research Contexts

3-Amino-1,1,1-trifluorobutan-2-one is a bifunctional molecule that combines the key features of a trifluoromethyl ketone and an α-amino ketone. Its chemical formula is C4H6F3NO and it has a molecular weight of 141.09 g/mol . chemicalbook.com The hydrochloride salt of this compound is also commercially available. biosynth.com

The structural and electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The CF3 group significantly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is a general feature of TFMKs. rsc.org

In aqueous solutions, trifluoromethyl ketones are known to exist in equilibrium with their hydrated gem-diol forms. researchgate.net This propensity for hydration is a direct consequence of the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the hydrate (B1144303). rsc.org This characteristic is crucial in the context of enzyme inhibition, as the hydrated form can mimic the tetrahedral intermediate of peptide bond hydrolysis. beilstein-journals.org

The presence of the amino group at the α-position introduces a site for further chemical modification and potential biological interactions. The basicity of the amino group can be influenced by the adjacent electron-withdrawing trifluoromethyl ketone. The molecule's stereochemistry is also an important consideration, as the carbon bearing the amino group is a chiral center. The synthesis of specific stereoisomers is often a key objective in medicinal chemistry to optimize interactions with chiral biological targets. mdpi.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C4H6F3NO | 141.09 | - |

| 3-Amino-1,1,1-trifluorobutan-2-ol | C4H8F3NO | 143.11 | 0.2 |

| (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | 149.54 | - |

| (3-amino-1,1,1-trifluoropropan-2-yl)(methyl)amine | C4H9F3N2 | 142.12 | 0.0 |

| (3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine | C5H11F3N2 | 156.15 | - |

Note: XLogP3 is a computed measure of lipophilicity. Data for some compounds may not be available.

Historical Context of Trifluoromethylated α Amino Ketones in Organic Synthesis

Synthesis of Key Halogenated Trifluoromethyl Ketone Intermediates

The preparation of halogenated trifluoromethyl ketones is a critical first step in many synthetic routes to this compound. These intermediates provide a reactive site for the introduction of the amino group.

Bromination of 1,1,1-Trifluorobutan-2-one for 3-Bromo-1,1,1-trifluorobutan-2-one Synthesis

The direct bromination of 1,1,1-Trifluorobutan-2-one at the C3 position is a key method to produce the precursor 3-Bromo-1,1,1-trifluorobutan-2-one. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The presence of the electron-withdrawing trifluoromethyl group activates the adjacent methylene position for halogenation.

While specific literature on the direct bromination of 1,1,1-trifluorobutan-2-one is not abundant, the synthesis of the closely related 3-Bromo-1,1,1-trifluoroacetone from 1,1,1-trifluoroacetone is well-established and provides a model for this transformation. chemicalbook.com The reaction conditions can be adapted for 1,1,1-trifluorobutan-2-one, likely involving a suitable bromine source and a catalyst.

Table 1: Illustrative Conditions for the Bromination of Trifluoromethyl Ketones

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |

| 1,1,1-Trifluoroacetone | Bromine | Not specified | 3-Bromo-1,1,1-trifluoroacetone | chemicalbook.com |

It is important to note that the reaction of butanone with bromine and trifluoromethanesulfonyl chloride has also been reported as a method to obtain 3-bromo-1,1,1-trifluoro-2-butanone. acs.org

Oxidative Approaches to Halogenated Trifluoromethyl Ketone Precursors

Oxidative methods provide an alternative and powerful strategy for the synthesis of α-trifluoromethyl ketones, which can be subsequently halogenated or are generated in a halogenated form. One such approach is the oxidative trifluoromethylation of olefins. nih.gov This method can introduce both the trifluoromethyl group and an oxygen functionality in a single step, which can then be converted to the desired ketone.

For instance, the use of a silver-based trifluoromethyl source, Ag(O2CCF2SO2F), with an oxidant like O2 allows for the 1,2-oxidative trifluoromethylation of various olefins to yield a range of α-trifluoromethyl ketones. nih.gov This methodology demonstrates broad substrate scope, including both electron-rich and electron-deficient olefins, affording the desired products in moderate to good yields. nih.gov

Another innovative approach involves the photoredox-catalyzed activation of halotrifluoroacetones to generate a trifluoroacetonyl radical, which can then react with olefins. researchgate.net This method allows for the divergent synthesis of trifluoromethyl ketones. Furthermore, photoinduced oxidative trifluoromethylation of styrenes using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source has been developed, providing access to α-CF3-substituted ketones under mild conditions. rsc.orgresearchgate.net

Table 2: Examples of Oxidative Synthesis of α-Trifluoromethyl Ketones

| Olefin Substrate | Trifluoromethyl Source | Oxidant/Catalyst | Product Type | Yield Range | Reference |

| Styrenes | Ag(O2CCF2SO2F) | O2 | α-Trifluoromethyl Ketones | 30-72% | nih.gov |

| Olefins | Chloro- and bromotrifluoroacetone | Photoredox catalyst | Trifluoromethyl Ketones | Not specified | researchgate.net |

| Styrenes | CF3SO2Na | LED irradiation/Air | α-CF3-substituted ketones | Not specified | rsc.orgresearchgate.net |

Direct Synthesis of this compound

Once the halogenated precursor is obtained, the amino group can be introduced through several methods.

Nucleophilic Substitution Reactions with Halogenated Trifluoromethyl Ketones

The most direct route to this compound involves the nucleophilic substitution of the bromine atom in 3-Bromo-1,1,1-trifluorobutan-2-one with an amine source. Ammonia or a protected form of ammonia, such as the phthalimide anion (Gabriel synthesis), can be used as the nucleophile. libretexts.org The reaction of halogenoalkanes with ammonia is a well-established method for amine synthesis. chemguide.co.uk This reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol in a sealed tube to prevent the escape of the volatile ammonia. chemguide.co.uk

The reaction proceeds in two stages: an initial SN2 attack by the ammonia nucleophile to form the ethylammonium bromide salt, followed by a reversible acid-base reaction with excess ammonia to yield the primary amine. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

An alternative to using ammonia directly is the Gabriel synthesis, which utilizes the phthalimide anion as an ammonia equivalent. libretexts.org This method avoids the potential for over-alkylation that can occur with ammonia. The phthalimide anion displaces the halide, and the resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine. libretexts.org

Oxidation of Corresponding 3-Amino-1,1,1-trifluorobutan-2-ol Derivatives

An alternative strategy for the synthesis of this compound is the oxidation of the corresponding amino alcohol, 3-Amino-1,1,1-trifluorobutan-2-ol. This precursor can be synthesized through various methods, including the reduction of the corresponding amino ketone or by other synthetic routes. The oxidation of secondary alcohols, particularly those with an electron-withdrawing trifluoromethyl group, can be challenging.

However, recent advancements have led to efficient methods for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones. A notable method employs a nitroxide catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives, in the presence of a suitable oxidant. This approach has been successfully applied to a range of α-trifluoromethyl alcohols, providing the desired trifluoromethyl ketones in good yields.

Another approach involves a 1,2-redox transposition of tertiary amides, which can lead to the formation of α-aminoketones in a one-pot synthesis. nih.gov This strategy involves the reduction of an amide to an enamine intermediate, which is then oxidized. nih.gov

Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound

The development of asymmetric methods to produce enantiomerically pure this compound is of significant interest for applications in medicinal chemistry and materials science. Several strategies have been explored for the asymmetric synthesis of related β-amino ketones and their derivatives.

One effective approach involves Mannich-type reactions using chiral auxiliaries. For instance, the reaction of a chiral oxazolidine derived from trifluoroacetaldehyde and (R)-phenylglycinol with silyl enol ethers in the presence of a Lewis acid has been shown to produce β-amino ketones with high diastereoselectivity. acs.orgnih.govacs.org The chiral auxiliary can be subsequently removed to yield the enantiopure β-amino ketone. acs.orgnih.govacs.org

Another strategy is the use of chiral catalysts. For example, the asymmetric isomerization of trifluoromethyl imines catalyzed by a chiral organic catalyst has been developed to produce optically active trifluoromethylated amines. nih.gov This method has been shown to be effective for both aryl and alkyl trifluoromethylated amines with high enantioselectivities. nih.gov

Furthermore, biocatalytic approaches using transaminases for the asymmetric synthesis of chiral amines from prochiral ketones have gained attention. mdpi.com Although the thermodynamic equilibrium can be unfavorable, strategies such as in situ product removal can drive the reaction towards the desired chiral amine. mdpi.com This approach offers a green and highly stereoselective route to chiral amines.

Table 3: Asymmetric Synthesis Approaches for β-Trifluoromethyl-β-amino Ketones and Related Compounds

| Method | Chiral Source | Substrates | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

| Mannich-type reaction | Chiral oxazolidine from (R)-phenylglycinol | Silyl enol ethers | β-Amino ketones | up to 96:4 dr | acs.orgnih.govacs.org |

| Catalytic isomerization | Chiral organic catalyst (DHQ-7f) | Trifluoromethyl imines | Trifluoromethylated amines | High ee | nih.gov |

| Biocatalysis | Transaminases (e.g., CviTA, VflTA) | Prochiral ketones | Chiral amines | ~90% ee | mdpi.com |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for stereoselective synthesis, temporarily incorporated into a substrate to direct the formation of a new stereocenter. For the synthesis of chiral trifluoromethylated β-amino ketones, auxiliaries are typically attached to the nitrogen atom of an imine precursor.

One prominent strategy involves the diastereoselective Mannich reaction of N-tert-butylsulfinylimines with ketone enolates. This approach provides a direct route to α-fluoro-β-amino ketones with high diastereoselectivity. nih.gov The N-tert-butylsulfinyl group acts as a potent chiral director, and its facile removal under mild acidic conditions yields the desired amino ketone. The stereochemical outcome is dependent on the configuration of the sulfinylimine, allowing access to different stereoisomers.

Another widely used chiral auxiliary is (R)-phenylglycinol. Oxazolidines derived from trifluoroacetaldehyde and (R)-phenylglycinol serve as stable precursors to chiral fluorinated iminium ions. These intermediates can undergo stereoselective Mannich-type reactions with silyl enol ethers. The diastereoselectivity of this addition can be high (up to 96:4 dr), and the resulting diastereomers are often readily separable by chromatography. Subsequent removal of the phenylglycinol auxiliary provides the enantiopure β-trifluoromethyl-β-amino ketones.

Similarly, chiral oxazolidinones can be employed. The chlorotitanium enolate of a chiral oxazolidinone can react with trifluoromethylated imines to produce adducts with high diastereoselectivity. This method has been used to synthesize precursors for α-Tfm-β-hydroxy aspartates, demonstrating the utility of this approach for creating complex fluorinated amino compounds. nih.gov

Table 1: Chiral Auxiliary-Mediated Synthesis of β-Trifluoromethyl-β-amino Ketone Precursors

| Chiral Auxiliary | Reaction Type | Key Reagents | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-tert-butylsulfinyl | Mannich Reaction | Ketone enolates | Good to high | nih.gov |

| (R)-Phenylglycinol | Mannich-type Reaction | Silyl enol ethers, Lewis acid | Up to 96:4 | |

| Chiral Oxazolidinone | Aldol-type Addition | Chlorotitanium enolate | Up to 91:9 | nih.gov |

Asymmetric Catalysis in the Preparation of Related Trifluoromethyl Amino Alcohols

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, catalytic methods often target the corresponding amino alcohol, 3-amino-1,1,1-trifluorobutan-2-ol, which can be subsequently oxidized to the target ketone.

The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a common strategy. nih.gov The choice of catalyst and the stereoisomerism (E/Z) of the imine are critical for achieving high enantioselectivity. nih.gov Another approach is the catalytic asymmetric alkynylation of trifluoromethyl ketones. For instance, the addition of terminal ynamides to trifluoroacetophenone derivatives, catalyzed by chiral metal complexes, yields chiral propargylic alcohols. nih.gov These can be further elaborated into amino alcohols. Significant progress has been made using catalysts based on cinchona alkaloids in conjunction with a metal source like dimethylzinc. nih.gov

Furthermore, iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters has been developed to produce chiral quaternary α-Tfm α-amino acids. The resulting products can be reduced to furnish chiral amino alcohols. nih.gov The reduction of β-enaminoketones, which are precursors to β-amino ketones, can also be achieved using catalytic methods to produce amino alcohols. mdpi.com

The introduction of a trifluoromethyl group into chiral ligands has been shown to improve their ability to induce asymmetry in stereoselective reactions, such as the addition of diethylzinc to aldehydes. mdpi.com Chiral α-trifluoromethyl-β-amino alcohols, closely related to the reduction product of the target compound, have proven to be effective organocatalysts themselves, enhancing stereoselectivity in various transformations. mdpi.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. These pathways are particularly effective for producing enantiomerically pure compounds.

One major chemoenzymatic route is the asymmetric synthesis of chiral amines from prochiral ketones using transaminases (TAs). mdpi.com This biocatalytic strategy is often limited by unfavorable thermodynamic equilibrium. To overcome this, a coupled-enzyme system can be employed. For example, a transaminase can be paired with a pyruvate decarboxylase (PDC). The PDC removes the pyruvate byproduct of the transamination, driving the reaction to completion. This cascade system has been successfully used to synthesize chiral amines like (S)-3-amino-1-phenylbutane from the corresponding ketone with high conversion and enantiomeric excess. mdpi.com This strategy is directly applicable to the synthesis of this compound from 1,1,1-trifluorobutane-2,3-dione or a related precursor.

Another powerful chemoenzymatic tool is the use of ketoreductases (KREDs). These enzymes can reduce ketones to alcohols with very high stereoselectivity. A highly trans-diastereoselective synthesis of a substituted aminocyclobutanol was achieved using KRED catalysis, starting from a dione precursor. nih.gov This demonstrates the potential for KREDs to stereoselectively reduce a precursor dione or keto-amine to generate a specific stereoisomer of the corresponding trifluoromethylated amino alcohol.

Kinetic resolution, either enzymatic or dynamic, is another key strategy. Enzymes like lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of enantiomers. scilit.com Biocatalytic dynamic kinetic resolution (DKR) has been used for the synthesis of β-branched amino acids, where a thermophilic aminotransferase establishes two contiguous stereocenters with excellent diastereo- and enantioselectivity. chemrxiv.org

Table 2: Chemoenzymatic Strategies for Chiral Amine and Amino Alcohol Synthesis

| Enzyme Class | Strategy | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Synthesis | Prochiral Ketone | Direct conversion to chiral amine | mdpi.com |

| TA + Pyruvate Decarboxylase (PDC) | Coupled-Enzyme Cascade | Prochiral Ketone | Overcomes equilibrium limitations | mdpi.com |

| Ketoreductase (KRED) | Asymmetric Reduction | Ketone | High diastereo- and enantioselectivity | nih.gov |

| Lipase/Protease | Kinetic Resolution | Racemic Ester/Amide | Separation of enantiomers | scilit.com |

| Aminotransferase | Dynamic Kinetic Resolution | α-Ketoacid | Complete conversion to a single stereoisomer | chemrxiv.org |

Synthetic Routes to Stereoisomers of this compound

The control over the relative and absolute stereochemistry is crucial in the synthesis of molecules with two adjacent chiral centers, like this compound. Different synthetic routes provide access to specific diastereomers (syn or anti) and enantiomers (R or S).

Diastereoselective synthesis is often achieved using substrate control or chiral auxiliaries. For instance, the reduction of β-enaminoketones can lead to mixtures of cis and trans amino alcohols, which can often be separated by chromatography. mdpi.com The stereochemical outcome of Mannich-type reactions using chiral N-tert-butylsulfinylimines is highly dependent on the choice of Lewis acid and reaction conditions, allowing for the selective formation of either the syn or anti diastereomer of the resulting β-amino ketone. nih.govnih.gov

A stereodivergent approach allows for the synthesis of all possible stereoisomers from a common precursor. For example, a one-pot method for β-branched β-trifluoromethyl α-amino acids relies on two sequential catalytic steps. The configuration of each stereocenter is established independently in each step, enabling access to any of the four possible stereoisomers by choosing the appropriate combination of catalysts.

Photoredox catalysis has also emerged as a powerful tool. A three-component reaction involving a N-trifluoroethylhydroxylamine derivative, a styrene, and DMSO can produce β-trifluoromethyl β-amino ketones. nih.gov While this specific reaction may not be inherently stereoselective without a chiral catalyst, it represents a modern approach to constructing the core scaffold.

Synthesis of N-Protected and N-Derivatized Analogues of this compound

The amino group of this compound is often protected during multi-step syntheses to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine. A one-pot tandem procedure combining direct reductive amination with N-Boc protection has been developed, providing an efficient route to N-Boc protected secondary amines from aldehydes and primary amines. nih.gov This method is versatile and avoids issues like overalkylation. nih.gov

For the Cbz group, the amine is usually treated with benzyl chloroformate (Cbz-Cl) under basic conditions. A process for preparing enantiomerically enriched amino alcohols involves the Cbz protection of an amino acid, followed by esterification and reduction. google.com The Cbz group is stable under various conditions but can be readily removed by catalytic hydrogenation. google.com

The synthesis of various N-substituted analogues is also of interest. Reductive amination is a key method for this purpose. A one-pot deprotection of an N-Boc protected amine followed by reductive amination with a carbonyl compound can be facilitated by reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a reducing agent such as sodium triacetoxyborohydride. syr.edu This provides an efficient route to a variety of N-alkylated products. syr.edu

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in this compound is highly electrophilic, a characteristic significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. This heightened electrophilicity makes the carbonyl group susceptible to attack by a wide range of nucleophiles.

Formation of Hydrates and Hemiacetals

In the presence of water or alcohols, the ketone functionality of this compound is expected to readily undergo nucleophilic addition to form hydrates and hemiacetals, respectively. The equilibrium for these reactions is generally shifted towards the addition products due to the destabilization of the carbonyl group by the inductive effect of the CF₃ group.

Hydrate (B1144303) Formation: In aqueous solutions, the compound likely exists in equilibrium with its corresponding gem-diol (hydrate). The stability of this hydrate is significantly greater than that of non-fluorinated ketones.

Hemiacetal Formation: Reaction with an alcohol (ROH) will yield a hemiacetal. This reaction is typically acid or base-catalyzed and is a precursor to acetal (B89532) formation upon further reaction with another molecule of alcohol.

| Reactant | Product Type | General Structure |

| Water (H₂O) | Hydrate (gem-diol) | |

| Alcohol (ROH) | Hemiacetal |

Reactions with Biological Nucleophiles (e.g., Enzyme Active Sites)

The electrophilic nature of the carbonyl group in trifluoromethyl ketones makes them effective inhibitors of various enzymes, particularly proteases and esterases that utilize a nucleophilic residue (like serine, cysteine, or threonine) in their active site. While direct studies on this compound are limited, the behavior of analogous compounds provides significant insight into its potential biological activity.

Trifluoromethyl ketones can act as transition-state analog inhibitors. The ketone is attacked by a nucleophilic amino acid residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of the natural substrate's hydrolysis.

A relevant example is the inhibition of ornithine aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, by compounds like (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid. nih.gov In such interactions, the inhibitor forms an external aldimine with the PLP cofactor, which then traps the enzyme in a transient but stable inhibited state. nih.gov Given its structure as a trifluoromethyl-α-aminoketone, this compound could potentially interact with PLP-dependent enzymes by forming a Schiff base (imine) with the PLP cofactor, leading to enzyme inhibition. libretexts.orgmdpi.com

Reactions Involving the Amino Group

The primary amino group (-NH₂) in this compound is a key nucleophilic center, enabling a variety of chemical transformations.

Amidation and Acylation Reactions

The primary amine can readily react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amide bonds. These reactions are fundamental in organic synthesis for creating peptide linkages and other amide-containing structures. The nucleophilicity of the amine is a critical factor in these transformations. masterorganicchemistry.com

Amidation: Direct reaction with a carboxylic acid, typically in the presence of a coupling agent, yields an N-acylated derivative.

Acylation: Reaction with more reactive acylating agents like acyl chlorides or anhydrides proceeds readily, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

| Reagent Type | General Reagent | Product Type |

| Acyl Chloride | R-COCl | N-Acyl Amide |

| Anhydride | (R-CO)₂O | N-Acyl Amide |

| Carboxylic Acid | R-COOH | N-Acyl Amide |

Formation of Imines and Related Derivatives

The reaction between the primary amino group of this compound and an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. wikipedia.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglibretexts.org

The reaction is reversible and the position of the equilibrium can be influenced by factors such as pH and the removal of water. lumenlearning.com Studies on related β-amino-β-trifluoromethyl vinylketones have shown that transamination reactions, which involve the exchange of the amino group, proceed readily, underscoring the propensity of these systems to form imine-like structures. psu.edu

Redox Transformations

The redox chemistry of this compound involves potential transformations at both the ketone and amino functionalities.

Reduction: The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 3-amino-1,1,1-trifluorobutan-2-ol. Reductive amination conditions, which involve the in-situ formation and reduction of an imine, could also be employed to modify the amino group. masterorganicchemistry.comwhiterose.ac.uk

Oxidation: The primary amino group could potentially be oxidized. However, such reactions can be complex and may lead to a variety of products depending on the oxidant used. Strong oxidation could potentially lead to cleavage of the C-N bond. There is limited specific literature on the controlled oxidation of this compound.

Research on the 1,2-transposition of oxidation levels in tertiary amides to produce α-aminoketones suggests the intricate nature of redox manipulations in related systems. nih.gov The specific outcomes of redox reactions on this compound would depend heavily on the chosen reagents and reaction conditions.

Reduction of the Ketone to Alcohol (e.g., 3-Amino-1,1,1-trifluorobutan-2-ol)

The reduction of the ketone functionality in this compound to its corresponding alcohol, 3-Amino-1,1,1-trifluorobutan-2-ol, is a key transformation. uni.lu This conversion can be achieved using various reducing agents. For instance, sodium borohydride is effective in reducing 3-aminoquinoline-2,4-diones to their corresponding cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones stereoselectively. researchgate.net Similarly, the reduction of β-enaminoketones using sodium in a mixture of THF and isopropyl alcohol yields the corresponding diastereomeric mixture of amino alcohols. mdpi.com

Biocatalytic methods also offer a route to chiral amino alcohols. Native amine dehydrogenases have demonstrated efficiency in the synthesis of short chiral amino alcohols through reductive amination. whiterose.ac.uk These enzymatic systems can achieve high conversions and enantioselectivities for the synthesis of compounds like (S)-3-aminobutan-1-ol and (3S)-3-aminobutan-2-ol. whiterose.ac.uk

The resulting 3-Amino-1,1,1-trifluorobutan-2-ol is a valuable building block. Due to the presence of hydroxyl and amino groups, it is expected to be soluble in polar solvents. ontosight.ai These functional groups also provide handles for further chemical modifications.

Oxidation Reactions of the Amino Group

Information regarding the specific oxidation reactions of the amino group in this compound is not extensively detailed in the provided search results. However, general principles of amine chemistry suggest that the primary amino group could be susceptible to oxidation to form various products such as nitroso, nitro, or imine derivatives, depending on the oxidizing agent and reaction conditions. The electron-withdrawing nature of the adjacent trifluoromethyl ketone moiety would likely influence the reactivity of the amino group in such transformations.

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds.

Synthesis of Trifluoromethylated Aziridines and Azetidines from Precursors

Trifluoromethylated aziridines and azetidines are significant synthetic targets due to their prevalence in medicinal chemistry. researchgate.netresearchgate.net One approach to synthesizing 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate through a sequence of imination, hydride reduction, chlorination, and base-induced ring closure. nih.gov Another strategy involves the cascade trifluoromethylation/cyclization of N-allyl ynamides, which provides access to azetidine-fused tricyclic compounds. rsc.org The reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can also be harnessed in polar strain-release reactions to produce diversely substituted 2-(trifluoromethyl)azetidines. researchgate.net

Formation of Oxazinanes and Other Heterocycles from Derived Amino Alcohols

The amino alcohol derivative, 3-Amino-1,1,1-trifluorobutan-2-ol, serves as a precursor for the synthesis of other heterocyclic systems. For instance, cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, obtained from the reduction of 3-aminoquinoline-2,4-diones, can be converted to 3,3a-dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones using triphosgene. researchgate.net The synthesis of thiazinane derivatives can be achieved through the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate, which proceeds through an intermediate β-hydroxy thiourea (B124793) that cyclizes in the presence of acetic acid. mdpi.com

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (CF3) group exerts a profound influence on the kinetics and selectivity of reactions involving this compound and related compounds. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing group. This property can significantly impact the reactivity of nearby functional groups. nih.gov

In [3+2] cycloaddition reactions, the presence of a CF3 group in the β-position of an enol acetate (B1210297) has been shown to accelerate the reaction rate. nih.govscilit.com However, it does not necessarily alter the regioselectivity, which can be controlled by other functional groups present in the molecule. nih.govscilit.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand and rationalize the role of the trifluoromethyl group in influencing reactivity and selectivity in such cycloadditions. nih.govscilit.com

The steric effect of the trifluoromethyl group is also a significant factor. It has been observed to behave as a larger substituent than a butyl or phenyl group and comparable in size to a cyclohexyl group. researchgate.net This steric hindrance can influence the stereochemical outcome of reactions.

Stereo- and Regioselectivity in Reactions of this compound

Achieving high stereo- and regioselectivity is a critical aspect of synthesizing complex molecules from precursors like this compound. The development of catalytic enantioselective methods is crucial for producing specific stereoisomers.

For instance, catalytic regio- and enantioselective synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines has been achieved by reacting N-silyl ketimines with a Z-allyl boronate in the presence of a threonine-derived aminophenol-based boryl catalyst. nih.govresearchgate.net This method affords products with high yield, α:γ selectivity, Z:E selectivity, and enantiomeric ratio. nih.govresearchgate.net

In [3+2] cycloaddition reactions involving nitrones and ethyl trifluoroacetoacetate, complete ortho regioselectivity and exo stereoselectivity have been observed. nih.govscilit.com The regioselectivity in these reactions is primarily controlled by the ester group, while the trifluoromethyl group mainly influences the reaction rate. nih.govscilit.com The quaternization of 1-alkyl-2-(trifluoromethyl)azetidines followed by ring opening with various nucleophiles occurs with high regiospecificity at the C4 position of the azetidinium intermediate. nih.gov This highlights a difference in reactivity compared to azetidines with other electron-withdrawing groups at the C2 position. nih.gov

The Versatile Role of this compound in Chemical Biology and Organic Synthesis

The fluorinated compound this compound is a valuable and versatile building block in the fields of organic synthesis and chemical biology. Its unique structural features, particularly the presence of a trifluoromethyl group adjacent to a ketone and an amine, make it a powerful tool for the construction of complex molecules with tailored properties. This article explores its applications as a chiral building block for the synthesis of fluorinated amino acids, peptidomimetics, and heterocyclic scaffolds, as well as its critical role in the development of potent enzyme inhibitors, including those targeting the SARS-CoV 3CL protease.

Spectroscopic and Structural Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Amino-1,1,1-trifluorobutan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) spectroscopy would identify the different types of protons and their connectivity within the molecule. For this compound, one would expect to observe signals corresponding to the protons of the amino group (-NH₂), the methine proton (-CH), and the methyl group (-CH₃). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the electronic environment and neighboring atoms for each proton. For instance, the methine proton would likely appear as a quartet due to coupling with the adjacent methyl protons. The amino protons might appear as a broad singlet, and the methyl protons as a doublet.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. A spectrum for this compound would show distinct signals for each of the four carbon atoms: the trifluoromethyl carbon (-CF₃), the carbonyl carbon (C=O), the methine carbon (-CH), and the methyl carbon (-CH₃). The chemical shift of each carbon is indicative of its chemical environment, with the carbonyl carbon typically appearing significantly downfield. Coupling between the carbon atoms and the attached fluorine atoms would also be observable, providing further structural confirmation.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nsf.gov A ¹⁹F NMR spectrum of this compound would show a signal for the trifluoromethyl (-CF₃) group. The chemical shift of this signal is highly sensitive to the local electronic environment, making it a valuable probe for studying molecular interactions. biophysics.org The high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus result in strong signals and a wide range of chemical shifts, which can provide detailed information about the molecule's conformation and electronic properties. nsf.govnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of this compound would confirm its molecular weight by detecting the molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule breaks apart in a predictable manner, allowing for the identification of its constituent fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound or its salt could be grown, X-ray diffraction analysis would reveal precise information about its solid-state structure. This includes bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure of the isolated compound is not currently published, a study on a complex of a derivative, D-α-aminopimelyl-(1,1,1-trifluoro-3-amino)butan-2-one, bound to the Actinomadura R39 DD-peptidase has been reported. scholaris.ca In this complex, the inhibitor forms a covalent bond with an active site serine residue. scholaris.ca This demonstrates the utility of the trifluoroketone moiety in interacting with biological targets, though it does not represent the structure of the free compound.

Co-crystal Structures with Biomolecular Targets (e.g., DD-Peptidases)

Research has demonstrated the effectiveness of trifluoroketones as inhibitors of DD-peptidases, which are crucial enzymes in bacterial cell wall biosynthesis. A key study reported the crystal structure of a complex formed between a derivative of this compound and the Actinomadura R39 DD-peptidase. researchgate.net

In this research, the trifluoroketone, specifically [D-α-aminopimelyl(1,1,1-trifluoro-3-amino)butan-2-one], was found to be a highly potent inhibitor of the R39 DD-peptidase, exhibiting a subnanomolar inhibition constant. researchgate.net The analysis of the co-crystal structure revealed that a tetrahedral adduct had formed between the trifluoroketone and the active site serine nucleophile of the enzyme. researchgate.net This finding is significant as it confirms the mechanism of inhibition, where the trifluoroketone moiety acts as a "warhead," mimicking the transition state of the natural substrate. researchgate.net

The formation of this stable tetrahedral intermediate highlights the potential of trifluoroketones, alongside boronic acids and phosphonates, as effective components in the design of new DD-peptidase inhibitors and, consequently, potential antibiotics. researchgate.net

| Parameter | Description | Source |

| Target Enzyme | Actinomadura R39 DD-Peptidase | researchgate.net |

| Inhibitor | [D-α-aminopimelyl(1,1,1-trifluoro-3-amino)butan-2-one] | researchgate.net |

| Key Interaction | Formation of a tetrahedral adduct with the active site serine. | researchgate.net |

| Significance | The trifluoroketone moiety is established as an effective "warhead" for DD-peptidase inhibition. | researchgate.net |

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for the analysis of this compound, ensuring its purity and determining its enantiomeric composition, which is critical for its application in biological studies.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the enantiomers of chiral compounds like this compound. The determination of enantiomeric excess is crucial as different enantiomers can exhibit distinct biological activities.

The separation of amino acid enantiomers, including those with structures similar to this compound, is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad chiral recognition capabilities. windows.net For compounds that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. nih.gov Reagents can be used to introduce a fluorescent or UV-active tag to the amino group, enhancing detection sensitivity. google.comgoogle.com

The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. windows.netnih.gov

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) | windows.net |

| Mobile Phase | Organic Solvent (e.g., Acetonitrile, Methanol) and aqueous buffer | windows.netnih.gov |

| Detection | UV or Fluorescence (often requires derivatization) | nih.govgoogle.comgoogle.com |

| Application | Determination of enantiomeric excess | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds. For a compound like this compound, which is an amino acid derivative, chemical derivatization is typically required to increase its volatility and thermal stability for GC analysis.

The derivatization process often involves converting the polar amino and keto groups into less polar functionalities. Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification and quantification of the target compound and any impurities. This method is highly sensitive and provides structural information, making it suitable for validating the purity of synthesized this compound.

| Step | Description |

| 1. Sample Preparation | Derivatization of the analyte to increase volatility (e.g., silylation, acylation). |

| 2. Injection | Introduction of the derivatized sample into the GC inlet. |

| 3. Separation | Separation of components on a capillary GC column based on volatility and polarity. |

| 4. Detection | Mass spectrometric detection provides mass spectra for compound identification and quantification. |

| 5. Data Analysis | The resulting chromatogram and mass spectra are analyzed to determine the purity of the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.